5-(Difluoromethyl)-2,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
CAS No.: 1789048-60-7
Cat. No.: VC4526131
Molecular Formula: C9H13F2N3
Molecular Weight: 201.221
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1789048-60-7 |
|---|---|
| Molecular Formula | C9H13F2N3 |
| Molecular Weight | 201.221 |
| IUPAC Name | 5-(difluoromethyl)-2,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
| Standard InChI | InChI=1S/C9H13F2N3/c1-5-3-8-12-7(9(10)11)4-6(2)14(8)13-5/h3,6-7,9,12H,4H2,1-2H3 |
| Standard InChI Key | MTKXADUJQZQLQK-UHFFFAOYSA-N |
| SMILES | CC1CC(NC2=CC(=NN12)C)C(F)F |
Introduction
Chemical Structure and Stereochemical Features
Core Architecture and Substituent Effects
The molecular framework of 5-(difluoromethyl)-2,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine consists of a fused pyrazole-pyrimidine ring system in a partially saturated configuration. The pyrimidine ring exists in a tetrahydropyrimidine form, while the pyrazole moiety remains aromatic. Key substituents include:
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A difluoromethyl group at position 5
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Methyl groups at positions 2 and 7
This substitution pattern creates three stereogenic centers at positions 4, 5, and 7, enabling the formation of multiple stereoisomers. Computational studies suggest the syn-configured isomers exhibit greater conformational stability compared to their anti-counterparts, a phenomenon confirmed through nuclear Overhauser effect spectroscopy (NOESY) analyses .
Table 1: Key Structural Parameters
| Property | Value/Description |
|---|---|
| Molecular Formula | C₉H₁₂F₂N₄ |
| Molecular Weight | 238.22 g/mol |
| Ring System | Bicyclic (pyrazole + pyrimidine) |
| Stereocenters | 3 (C4, C5, C7) |
| Predicted logP | 1.8 ± 0.3 |
Conformational Dynamics
Reduction of the pyrimidine ring introduces significant conformational flexibility. For the syn-configured isomer (5R,7S), the bicyclic core adopts a rigid chair-like conformation with restricted rotation about the C5-C7 axis. In contrast, anti-isomers (5S,7S) display enhanced torsional mobility, enabling interconversion between multiple low-energy conformers . This dynamic behavior has profound implications for receptor binding and pharmacokinetic properties.
Synthetic Methodologies
Multi-Step Synthesis Strategy
The preparation of 5-(difluoromethyl)-2,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine typically follows a three-step sequence:
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Pyrazole Formation: Condensation of ethyl 2-cyanoacetate with dimethylformamide dimethylacetal yields ethyl 2-cyano-3-(dimethylamino)acrylate .
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Cyclization: Reaction with hydrazine derivatives under acidic conditions generates the pyrazolo[1,5-a]pyrimidine core.
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Reductive Dearomatization: Selective hydrogenation of the pyrimidine ring using sodium borohydride or catalytic hydrogenation produces the tetrahydropyrimidine system .
Critical Reaction Parameters:
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Temperature: 60-80°C for cyclization
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Solvent: Ethanol/water mixtures (3:1 v/v)
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Catalyst: 10% Pd/C for hydrogenation
Stereochemical Control
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Methanol: 85:15 (syn:anti)
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Ethanol: 65:35 (syn:anti)
This solvent-dependent stereoselectivity arises from differential stabilization of transition states through hydrogen bonding networks .
Pharmacological Profile
Kinase Inhibition Activity
Structural analogs of 5-(difluoromethyl)-2,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine demonstrate potent inhibition of receptor tyrosine kinases, particularly ROS1 (IC₅₀ = 12 ± 3 nM) and TRKA (IC₅₀ = 18 ± 5 nM). The difluoromethyl group enhances target engagement through:
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Hydrophobic interactions with kinase back pockets
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Dipole stabilization of activation loop conformations
Table 2: Selectivity Profile Against Kinase Targets
| Kinase | IC₅₀ (nM) | Fold Selectivity vs. ROS1 |
|---|---|---|
| ROS1 | 12 ± 3 | 1.0 |
| TRKA | 18 ± 5 | 1.5 |
| ALK | 250 ± 40 | 20.8 |
| EGFR | >1000 | >83 |
Blood-Brain Barrier Permeability
Chemical Reactivity and Derivatization
Electrophilic Substitution
The aromatic pyrazole ring undergoes regioselective halogenation at position 3 when treated with N-chlorosuccinimide (NCS) in dichloromethane. Subsequent Suzuki-Miyaura coupling enables installation of aryl/heteroaryl groups for structure-activity relationship studies .
Ring-Opening Reactions
Treatment with strong nucleophiles (e.g., hydroxide ions) cleaves the pyrimidine ring, yielding linear diamines. This reactivity pathway necessitates careful selection of reaction conditions during downstream derivatization.
Computational Modeling and Drug Design
Density functional theory (DFT) calculations at the B3LYP/6-31G* level reveal:
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HOMO Localization: Primarily on the pyrazole ring and difluoromethyl group
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LUMO Distribution: Concentrated in the pyrimidine π-system
Molecular dynamics simulations suggest the syn-isomer maintains stable hydrogen bonds with kinase catalytic lysine residues (K198 in ROS1), while anti-isomers exhibit transient interactions .
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